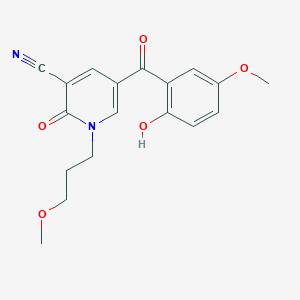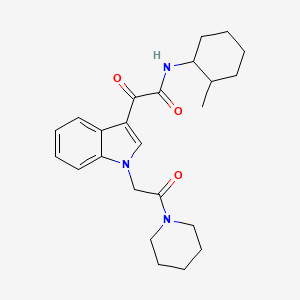![molecular formula C11H16N6O2S B2818671 2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine CAS No. 2034505-36-5](/img/structure/B2818671.png)
2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine is a basic scaffold in medicinal chemistry and is present in compounds that exhibit a wide range of biological activities . Pyrazole is another important class of nitrogen-containing heterocycles . Compounds containing these scaffolds have shown various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine and pyrazole derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Voievudskyi and coworkers synthesized a pyrazine derivative by reacting the related N-alkylpyrrole with hydrazine hydrate .Molecular Structure Analysis
Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . It’s classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The reactions of pyrazine and pyrazole derivatives are diverse. For example, an iron-catalyzed route allows the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis
Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Antibacterial Applications
One significant application of compounds related to 2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine is in the field of antibacterial research. Studies have shown that heterocyclic compounds containing a sulfonamido moiety, similar to this compound, demonstrate potential as antibacterial agents. For instance, Azab et al. (2013) synthesized new heterocyclic compounds that exhibited high antibacterial activity, indicating the potential of such compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Antifungal Activity
Compounds within the same family as this compound have been studied for their antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating antimicrobial activity against various organisms, including a yeast-like fungus. This suggests that similar compounds could be valuable in antifungal research and development (Hassan, 2013).
Anticancer Activity
The potential anticancer activity of related compounds has also been explored. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This indicates the possibility of related compounds, like this compound, being utilized in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Synthesis and Characterization
The synthesis and characterization of related compounds are crucial in scientific research. Research by Naveen et al. (2021) details the synthesis of a novel pyrazole derivative, providing insights into structural analysis and potential applications in different fields of research (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Propiedades
IUPAC Name |
2-[1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-6-8-17-7-3-10(15-17)11-9-12-4-5-13-11/h3-5,7,9,14H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBLLDVHOYMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

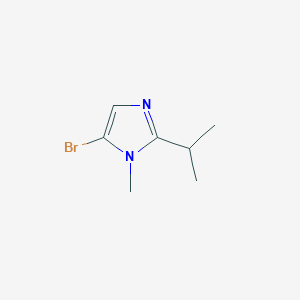
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)
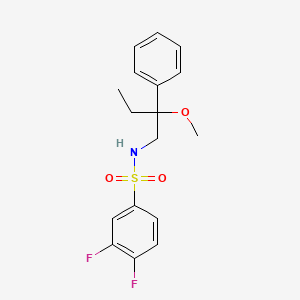
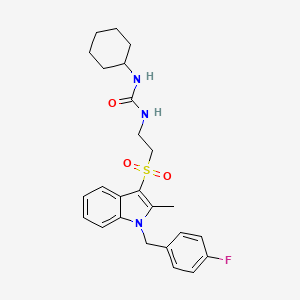
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2818599.png)

